REACTION_CXSMILES
|
[I:1][C:2]1[S:10][C:9]2[C:8]([C:11]#[N:12])=[CH:7][NH:6][C:5](=O)[C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:5]1[C:4]2[CH:3]=[C:2]([I:1])[S:10][C:9]=2[C:8]([C:11]#[N:12])=[CH:7][N:6]=1
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Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=2C(NC=C(C2S1)C#N)=O
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
The reaction was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
POCl3 was removed by rotary evaporation
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Type
|
ADDITION
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Details
|
followed by suspension of solids in H2O (500 mL)
|
Type
|
FILTRATION
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Details
|
filtration
|
Type
|
WASH
|
Details
|
The solids were washed with copious amounts of H2O, saturated bicarbonate solution
|
Type
|
WASH
|
Details
|
washed further with H2O
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
upon drying 7.52 g of 26
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C2=C1C=C(S2)I)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |